molecular formula C17H20FN3 B15229620 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-methylaniline

2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-methylaniline

Cat. No.: B15229620
M. Wt: 285.36 g/mol
InChI Key: DRVIWIOLLVPLAT-UHFFFAOYSA-N
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Description

2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-methylaniline is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-methylaniline typically involves the reaction of 4-fluoroaniline with piperazine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-methylaniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, preventing their normal function and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-methylaniline is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20FN3

Molecular Weight

285.36 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-5-methylaniline

InChI

InChI=1S/C17H20FN3/c1-13-2-7-17(16(19)12-13)21-10-8-20(9-11-21)15-5-3-14(18)4-6-15/h2-7,12H,8-11,19H2,1H3

InChI Key

DRVIWIOLLVPLAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F)N

Origin of Product

United States

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